N-((1,4-Dioxan-2-yl)methyl)benzamide
CAS No.:
Cat. No.: VC13437494
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | N-(1,4-dioxan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C12H15NO3/c14-12(10-4-2-1-3-5-10)13-8-11-9-15-6-7-16-11/h1-5,11H,6-9H2,(H,13,14) |
| Standard InChI Key | HTPSEURSZKUDFS-UHFFFAOYSA-N |
| SMILES | C1COC(CO1)CNC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1COC(CO1)CNC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-((1,4-Dioxan-2-yl)methyl)benzamide consists of a benzamide group (a benzene ring linked to a carboxamide) connected via a methylene bridge to a 1,4-dioxane ring. The 1,4-dioxane component is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, which introduces polarity and conformational flexibility to the molecule . The IUPAC name, N-(1,4-dioxan-2-ylmethyl)benzamide, reflects this arrangement, with the dioxane ring’s 2-position serving as the attachment point for the methylene group.
Key Structural Data:
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SMILES Notation: C1COC(CO1)CNC(=O)C2=CC=CC=C2
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InChI Key: HTPSEURSZKUDFS-UHFFFAOYSA-N
The compound’s three-dimensional conformation is influenced by the dioxane ring’s chair-like structure, which minimizes steric strain while allowing the benzamide group to adopt planar or twisted orientations relative to the heterocycle .
Synthesis and Preparation
Optimization Considerations:
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Purity: High-Performance Liquid Chromatography (HPLC) analyses indicate that yields exceeding 80% are achievable with rigorous stoichiometric control.
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Side Products: Over-reaction or excess benzoyl chloride may lead to N,N-diacylated byproducts, necessitating careful reagent balancing.
Structural and Molecular Characterization
Computational Analysis
Density Functional Theory (DFT) simulations predict a dipole moment of ~3.2 D, driven by the polar dioxane and amide groups. The molecule’s LogP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation of N-((1,4-Dioxan-2-yl)methyl)benzamide from synthetic impurities, with a retention time of ~12.3 minutes under isocratic conditions.
Mass Spectrometry (MS)
Electrospray Ionization (ESI)-MS analysis reveals a predominant [M+H]⁺ ion at m/z 222.1, consistent with the molecular weight of 221.25 g/mol. Fragmentation patterns include losses of CO (28 Da) and the dioxane ring (88 Da), aiding structural confirmation.
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